Progoitrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Progoitrin has been reported in Brassica oleracea and Isatis tinctoria with data available.

RN given refers to (R)-isomer; structure

Breakdown to Glucoraphanin

When consumed and broken down by the enzyme myrosinase, progoitrin converts to glucoraphanin. Myrosinase is naturally present in these vegetables and can also be found in the gut microbiome. Glucoraphanin is then further broken down to sulforaphane, another compound that has received significant scientific interest for its potential health benefits [].

Research on Potential Health Benefits

Sulforaphane is being studied for its possible role in various health areas, including:

- Cancer prevention: Some studies suggest that sulforaphane may have properties that could help prevent cancer []. However, more research is needed to understand these effects fully.

- Antioxidant activity: Sulforaphane exhibits antioxidant properties, which means it may help protect cells from damage caused by free radicals [].

Progoitrin is a member of the glucosinolate family, which are sulfur-containing compounds primarily found in cruciferous vegetables such as cabbage, kale, mustard, and brussels sprouts. Its chemical structure is characterized by the presence of a 2-hydroxybut-3-enyl side chain, making it a unique glucosinolate. Upon ingestion, progoitrin is hydrolyzed to form goitrin, an active compound known for its antithyroid effects, which can lead to decreased thyroid hormone production and potentially result in goitre formation in susceptible individuals .

Progoitrin undergoes hydrolysis primarily through the action of myrosinase, an enzyme present in plant tissues. This reaction converts progoitrin into goitrin and other derivatives, including nitriles such as 1-cyano-2-hydroxy-3-butene (also known as crambene) and 1-cyano-2-hydroxy-3,4-epithiobutane. The formation of these nitriles has been implicated in various biological effects, including hepatotoxicity and nephrotoxicity in animal studies .

Key Reactions:- Hydrolysis: Progoitrin + Myrosinase → Goitrin + Other Products

- Formation of Nitriles: Progoitrin → 1-Cyano-2-hydroxy-3-butene + 1-Cyano-2-hydroxy-3,4-epithiobutane

The biological activity of progoitrin is primarily linked to its conversion to goitrin. Goitrin acts as a goitrogen, inhibiting the synthesis of thyroid hormones by interfering with iodine uptake in the thyroid gland. This can lead to hypothyroidism if consumed in significant amounts over time. Additionally, studies have indicated that certain nitrile derivatives formed from progoitrin can exhibit hepatotoxic and nephrotoxic properties in laboratory animals .

Progoitrin can be synthesized through various methods, primarily involving the extraction from cruciferous plants or through synthetic organic chemistry approaches. The natural extraction process typically involves:

- Harvesting: Collection of plant material rich in glucosinolates.

- Extraction: Use of solvents to isolate progoitrin from the plant matrix.

- Purification: Techniques such as chromatography may be employed to purify progoitrin.

Synthetic methods may involve the construction of its glucosinolate structure through organic synthesis techniques that build the characteristic side chains and functional groups .

Progoitrin has several applications:

- Nutritional Research: Studied for its potential health benefits and risks associated with consumption of cruciferous vegetables.

- Agricultural Science: Investigated for its role in plant defense mechanisms against pests and diseases.

- Pharmacology: Explored for its potential therapeutic applications due to its biological activity, particularly concerning thyroid function .

Research on progoitrin has included studies on its interactions with various biological systems:

- Toxicological Studies: Investigations into the effects of progoitrin-derived nitriles on liver and kidney function in animal models have shown significant toxicity at certain doses.

- Nutrient Interactions: Studies have examined how progoitrin affects nutrient absorption and metabolism, particularly regarding iodine and thyroid hormones .

Progoitrin shares structural similarities with other glucosinolates but is unique due to its specific hydrolysis products and biological effects. Below is a comparison with some similar compounds:

| Compound Name | Hydrolysis Products | Biological Effects |

|---|---|---|

| Progoitrin | Goitrin | Antithyroid effects |

| Sinigrin | Allyl isothiocyanate | Antimicrobial properties |

| Gluconapin | 4-Pentenyl isothiocyanate | Antioxidant properties |

| Glucobrassicanapin | 5-Hexenyl isothiocyanate | Potential cancer preventive effects |

Unique Aspects of Progoitrin

Progoitrin's distinctiveness lies in its predominant conversion to goitrin, which has specific implications for thyroid health, unlike other glucosinolates that may not exhibit such pronounced antithyroid activity .

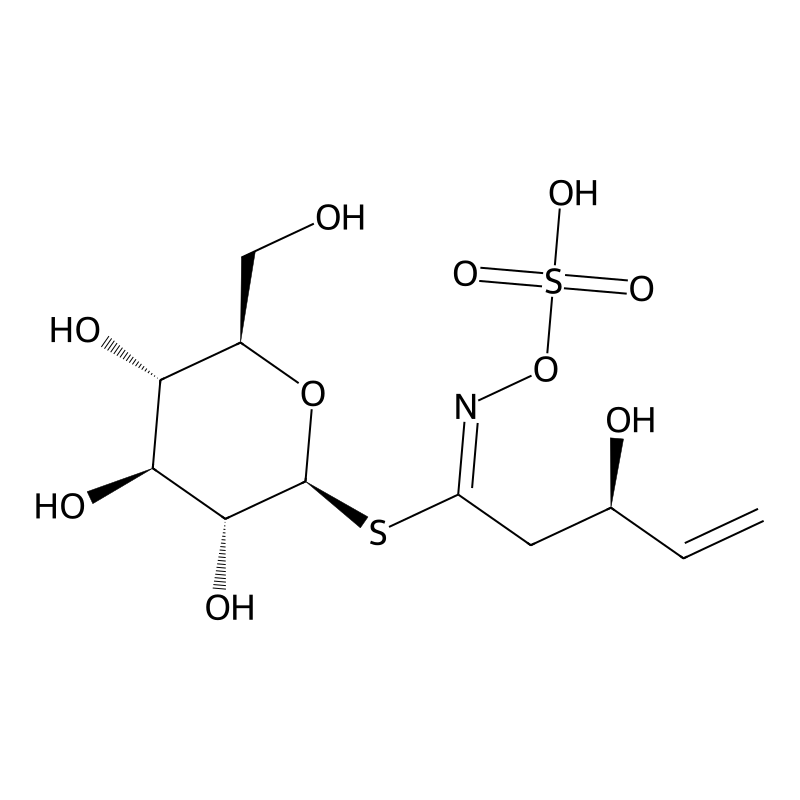

Progoitrin is a glucosinolate compound with the molecular formula C11H19NO10S2 and an average molecular weight of 389.390 grams per mole [1] [3]. The monoisotopic molecular weight is precisely determined to be 389.045038 grams per mole [3] [5]. The compound is registered under Chemical Abstracts Service number 585-95-5 and carries the ChEBI identification number CHEBI:79352 [1] [3].

The structural elucidation of progoitrin reveals a complex thioglycoside architecture consisting of a glucose moiety linked via a sulfur atom to an oxime sulfate group [1] [9]. The International Union of Pure and Applied Chemistry name for progoitrin is {[(E)-(3-hydroxy-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pent-4-en-1-ylidene)amino]oxy}sulfonic acid [5] [9]. The Simplified Molecular Input Line Entry System representation is OCC1OC(S\C(CC(O)C=C)=N\OS(O)(=O)=O)C(O)C(O)C1O, which demonstrates the connectivity pattern of the molecular framework [5] [9].

The structural framework comprises a β-D-glucopyranose unit connected through a thioglycosidic bond to the aglycone portion [1] [9]. The aglycone contains a 2-hydroxy-3-butenyl side chain attached to an N-hydroxyiminosulfate group [1] [2]. This unique structural arrangement places progoitrin within the alkylglucosinolate chemical class, specifically characterized by the presence of a glucosinolate moiety carrying an alkyl chain [5] [9].

Stereochemistry and Conformational Analysis

The stereochemical configuration of progoitrin is critically defined by the presence of a chiral center at the carbon bearing the allylic hydroxy group [1] [2]. Progoitrin specifically exists as the R stereoisomer of 2-hydroxybut-3-enylglucosinolate, distinguishing it from its S enantiomer known as epi-progoitrin [1] [26]. The absolute configuration at the stereogenic center follows the Cahn-Ingold-Prelog priority rules, with the R designation indicating the spatial arrangement of substituents around the chiral carbon [29] [33].

Conformational analysis reveals that progoitrin possesses six defined stereocenters within its complete molecular structure [3]. The glucose portion contributes multiple stereogenic centers with established configurations: 2S, 3R, 4S, 5S, and 6R for the pyranose ring carbons [1] [41]. The additional stereocenter in the aglycone side chain at the 3R position of the hydroxybutenyl group provides the characteristic stereochemical identity of progoitrin versus its epimer [1] [44].

The conformational flexibility of progoitrin is influenced by the rotational freedom around the thioglycosidic bond and the side chain carbon-carbon bonds [6]. Molecular dynamics studies suggest that the hydroxyl group orientation and the vinyl group positioning contribute significantly to the overall molecular geometry and stability [27]. The extended conformation is generally favored due to reduced steric interactions between the glucose moiety and the aglycone portion [6].

Physical Properties and Stability Parameters

Progoitrin manifests as a solid powder under standard conditions, typically appearing colorless to beige in appearance [7] [24]. The compound exhibits odorless characteristics and demonstrates good solubility in polar protic solvents, particularly water and methanol [24] [41]. The solubility profile indicates hydrophilic behavior consistent with the multiple hydroxyl groups present in the glucose unit and the ionic sulfate group [24].

Thermal stability studies reveal that progoitrin begins to decompose at temperatures exceeding 150 degrees Celsius [19] [21]. The degradation kinetics are highly dependent on the surrounding matrix and pH conditions [19] [21]. Under acidic conditions at pH 5.0, progoitrin exhibits the lowest degradation rate when subjected to thermal stress between 150-200 degrees Celsius [19] [21]. Conversely, alkaline conditions at pH 9.0 accelerate the thermal decomposition process significantly [19] [21].

The thermal degradation pathway generates characteristic volatile products including 2,4-pentadienenitrile as the major nitrile compound and various thiophene derivatives as sulfur-containing volatiles [19] [21] [28]. The degradation mechanism involves initial loss of glucose, sulfate ion, and sulfur, followed by formation of 1-cyano-2-hydroxy-3-butene, which subsequently eliminates the hydroxyl group to form the final nitrile products [28].

Storage stability parameters indicate that progoitrin maintains chemical integrity under refrigerated conditions when stored in sealed, cool, and dry environments [24] [41]. The compound demonstrates enhanced stability in methanol solutions and can be preserved below -20 degrees Celsius for extended periods without significant degradation [24] [41].

Table 1: Physical and Chemical Properties of Progoitrin

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H19NO10S2 | [1] [3] [5] |

| Average Molecular Weight (g/mol) | 389.390 | [3] |

| Monoisotopic Molecular Weight (g/mol) | 389.045038 | [3] [5] |

| CAS Registry Number | 585-95-5 | [1] [3] |

| ChEBI ID | CHEBI:79352 | [1] |

| Physical State | Solid powder | [7] [24] |

| Color | Colorless to beige | [7] |

| Odor | Odorless | [7] |

| Solubility | Soluble in water and methanol | [24] [41] |

| Stereochemistry | R configuration at C-3 | [1] [2] |

| Thermal Stability | Degrades at temperatures >150°C | [19] [21] |

Spectroscopic Profile and Analytical Signatures

Mass spectrometric analysis of progoitrin provides characteristic fragmentation patterns that enable definitive identification and quantification [1]. Liquid chromatography-mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 388.0475, consistent with the expected molecular weight after accounting for ionization conditions [1]. Prominent fragment ions appear at mass-to-charge ratios 389.0604, 390.0279, and 777.0826, representing specific bond cleavages within the molecular framework [1].

Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural elucidation and conformational analysis of progoitrin [8] [10]. The technique provides detailed information about individual functional groups and connectivity patterns between neighboring nuclei within the molecule [8]. Proton nuclear magnetic resonance spectroscopy is particularly valuable for distinguishing between progoitrin and its stereoisomer epi-progoitrin through characteristic chemical shift patterns [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, enabling the identification of carbon framework connectivity and providing insights into the electronic environment of individual carbon atoms [10] [11]. The combination of one-dimensional and two-dimensional nuclear magnetic resonance techniques enhances the accuracy of structural assignments and stereochemical determinations [10] [11].

Infrared spectroscopy provides functional group identification capabilities through characteristic vibrational frequencies [15]. The spectroscopic profile reveals absorption bands corresponding to hydroxyl groups, carbon-carbon double bonds, sulfur-oxygen bonds, and nitrogen-oxygen bonds present in the progoitrin structure [15]. Ultraviolet-visible spectroscopy enables the analysis of electronic transitions within the conjugated system, particularly useful for studying the oxime functionality and aromatic character [16].

Table 2: Spectroscopic Analysis Data for Progoitrin

| Technique | Data Type | Value (m/z or description) | Reference |

|---|---|---|---|

| Mass Spectrometry (LC-MS) | Molecular ion peak | 388.0475 | [1] |

| Mass Spectrometry (LC-MS) | Fragment ion | 389.0604 | [1] |

| Mass Spectrometry (LC-MS) | Fragment ion | 390.0279 | [1] |

| Mass Spectrometry (LC-MS) | Fragment ion | 777.0826 | [1] |

| NMR Spectroscopy | Available for structural analysis | Suitable for structure determination | [8] [10] |

| IR Spectroscopy | Available for functional group identification | Suitable for functional group analysis | [15] |

| UV Spectroscopy | Available for electronic transitions | Suitable for conjugation analysis | [16] |

Chemical Reactivity and Structure-Function Relationships

The chemical reactivity of progoitrin is fundamentally governed by the presence of the thioglycosidic bond and the oxime sulfate functionality [38] [39]. Enzymatic hydrolysis represents the primary transformation pathway, catalyzed by myrosinase enzymes that specifically cleave the sulfur-glucose bond [38] [42]. This hydrolytic reaction releases glucose and generates an unstable aglycone intermediate that spontaneously rearranges to form 5-vinyl-1,3-oxazolidine-2-thione, commonly known as goitrin [23] [38] [42].

The enzymatic conversion kinetics demonstrate pH dependence, with higher reaction rates observed under alkaline conditions compared to acidic environments [23] [44]. Myrosinase enzymes isolated from different plant sources exhibit varying specificities toward progoitrin versus its stereoisomer epi-progoitrin [44]. Crambe myrosinase shows particularly high specificity for epi-progoitrin due to enhanced enzyme-substrate complex stabilization through additional hydrogen bonding interactions [44].

Non-enzymatic chemical transformations of progoitrin occur under thermal conditions, following a distinct mechanistic pathway compared to enzymatic hydrolysis [19] [21]. The thermal degradation involves initial elimination of glucose, sulfate, and sulfur components, followed by formation of nitrile intermediates [28]. The hydroxyl group elimination and subsequent double bond formation lead to the production of 2,4-pentadienenitrile as the predominant degradation product [19] [21] [28].

The structure-function relationships in progoitrin reactivity are influenced by the stereochemical configuration at the hydroxyl-bearing carbon [44]. The R configuration provides specific spatial orientation that affects both enzymatic recognition and chemical stability [1] [44]. The vinyl group positioning within the side chain contributes to the reactivity profile through its participation in cyclization reactions during hydrolysis [42].

Table 3: Chemical Reactivity and Degradation Pathways

| Condition | Degradation Rate | Main Products | Reference |

|---|---|---|---|

| pH 5.0, 150-200°C | Lowest degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |

| pH 7.0, 150-200°C | Moderate degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |

| pH 9.0, 150-200°C | Highest degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |

| Sea sand matrix, 150-200°C | High degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |

| Rapeseed powder matrix, 150-200°C | Moderate degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |

| Enzymatic hydrolysis (myrosinase) | pH dependent (higher at alkaline pH) | Goitrin (5-vinyl-1,3-oxazolidine-2-thione) | [23] [38] [42] |

| Storage conditions | Stable under refrigerated conditions | No degradation products | [24] [41] |

Progoitrin biosynthesis initiates with methionine as the primary precursor molecule, following the established glucosinolate biosynthetic framework found throughout the Brassicaceae family [1] [2]. The pathway involves a complex series of enzymatic cascades that transform methionine through multiple intermediate compounds before reaching the final progoitrin product.

The biosynthetic pathway begins with methionine undergoing side chain elongation through the action of methylthioalkylmalate synthase enzymes [3] [4]. Labeled precursor studies have conclusively demonstrated that methionine and 2-amino-6-(methylthio)caproic acid serve as the most effective precursors for progoitrin aglycone formation [5] [6]. Carbon labeling experiments using carbon-14 labeled methionine have shown direct incorporation into the progoitrin structure, confirming the direct metabolic relationship between these precursor molecules and the final glucosinolate product [6].

Following side chain elongation, the pathway proceeds through core structure formation mediated by cytochrome P450 enzymes, specifically CYP79F1, CYP79F2, and CYP83A1 [7] [4]. These enzymes catalyze the conversion of the elongated amino acid precursor into the basic glucosinolate skeleton. The process involves the formation of aldoximes and subsequent modifications that establish the characteristic thiohydroxamic acid structure fundamental to all glucosinolates [4].

The formation of 3-butenyl glucosinolate (gluconapin) represents a critical intermediate in progoitrin biosynthesis [8] [1]. This compound serves as the direct precursor for the hydroxylation reaction that distinguishes progoitrin from other aliphatic glucosinolates. The conversion from gluconapin to progoitrin involves the addition of a hydroxyl group at the 2-position of the butenyl side chain, a reaction that requires specific enzymatic machinery [9] [8].

Genetic Regulation of Biosynthesis

The genetic regulation of progoitrin biosynthesis involves a complex network of transcription factors and regulatory proteins that coordinate the expression of biosynthetic genes in response to developmental and environmental cues [4] [10]. The primary regulatory framework centers on the R2R3-MYB transcription factor family, which serves as the master control system for aliphatic glucosinolate production in Brassicaceae plants.

MYB28 functions as the central transcription factor regulating aliphatic glucosinolate biosynthesis, including progoitrin formation [4] [10]. This transcription factor is essential for basal-level synthesis of aliphatic glucosinolates and is necessary and sufficient for the biosynthesis pathway under normal conditions [4]. Gene expression analysis has revealed that MYB28 expression directly correlates with progoitrin accumulation across different genotypes and tissues [10] [11].

MYB29 operates as an accessory regulator that primarily responds to methyl jasmonate signaling pathways [4] [10]. While not essential for basic progoitrin biosynthesis, MYB29 plays a crucial role in stress-induced glucosinolate production. The expression of MYB29 is specifically induced by methyl jasmonate treatment, leading to enhanced expression of aliphatic glucosinolate biosynthetic genes including those involved in progoitrin formation [4] [11].

The coordinated regulation of these transcription factors involves complex feedback mechanisms and cross-regulation patterns [10] [11]. MYB28 and MYB29 exhibit mutual transcriptional regulation, making it challenging to elucidate their individual functions through simple knockout or overexpression studies [10]. Analysis of double knockout mutants has revealed emergent properties of the regulatory system, where the absence of both MYB28 and MYB29 results in complete elimination of aliphatic glucosinolates, including progoitrin [12].

BocODD1 and BocODD2 Gene Function in Progoitrin Formation

The BocODD1 and BocODD2 genes encode 2-oxoacid-dependent dioxygenases that play essential roles in progoitrin biosynthesis within Chinese kale and related Brassica species [7]. These genes represent homologs of the Arabidopsis 2-ODD gene (At2g25450) that has been identified as the key enzyme responsible for hydroxylating 3-butenyl glucosinolate to form 2-hydroxy-3-butenyl glucosinolate (progoitrin) [9] [8].

Functional analysis has demonstrated that both BocODD1 and BocODD2 are directly involved in regulating progoitrin biosynthesis [7]. Gene expression studies show that these genes exhibit the highest expression levels in roots, followed by leaves, flowers, and stems, which corresponds directly with the distribution pattern of progoitrin content in the same tissues [7]. This tissue-specific expression pattern suggests that root tissues serve as the primary site for progoitrin biosynthesis and accumulation.

Overexpression studies have provided definitive evidence for the functional role of these genes in progoitrin formation [7]. Plants overexpressing BocODD1 showed progoitrin content increases of approximately twofold compared to wild-type controls, with concentrations reaching 0.62 and 1.17 milligrams per gram dry weight in different transgenic lines [7]. Similarly, BocODD2 overexpression resulted in comparable increases in progoitrin accumulation, with concentrations reaching 1.40 and 1.18 milligrams per gram dry weight in transgenic lines [7].

Conversely, RNA interference studies targeting BocODD1 and BocODD2 expression have demonstrated the essential nature of these genes for progoitrin biosynthesis [7]. RNAi lines showed dramatic reductions in progoitrin content, with levels decreasing to 0.04 milligrams per gram dry weight compared to 0.08 milligrams per gram dry weight in wild-type controls [7]. These results conclusively establish that BocODD1 and BocODD2 are necessary for normal progoitrin accumulation in Chinese kale.

The enzymatic mechanism of BocODD1 and BocODD2 involves the hydroxylation of 3-butenyl glucosinolate at the 2-position to form the characteristic 2-hydroxy-3-butenyl structure of progoitrin [7] [8]. These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily, which utilizes ferrous iron as a cofactor and 2-oxoglutarate as a co-substrate to catalyze hydroxylation reactions [7]. The enzymatic activity requires dioxygen and produces both the R and S stereoisomers of 2-hydroxy-3-butenyl glucosinolate [8].

Environmental Factors Modulating Biosynthesis

Environmental conditions exert profound effects on progoitrin biosynthesis, with temperature, sulfur availability, and light conditions serving as the primary modulatory factors [13] [14] [15]. These environmental influences operate through multiple mechanisms, including direct effects on enzyme activity, transcriptional regulation of biosynthetic genes, and modification of precursor availability.

Temperature represents one of the most significant environmental factors affecting progoitrin biosynthesis [13] [14]. High temperature treatments consistently increase progoitrin accumulation across multiple Brassica species and varieties. Studies in Chinese kale have shown that both BocODD1 and BocODD2 expression levels are significantly induced by high-temperature treatments, corresponding with increased progoitrin content in treated plants [7]. Heat stress experiments in Brassica napus have demonstrated gradual increases in progoitrin concentration, with significant accumulation occurring within two days of heat treatment [14] [16].

The temperature response mechanism involves enhanced gene expression of key biosynthetic enzymes [13]. High-temperature conditions promote increased transcription of progoitrin biosynthetic genes, including the hydroxylase enzymes responsible for converting 3-butenyl glucosinolate to progoitrin [7] [14]. Conversely, low-temperature conditions generally reduce progoitrin accumulation through decreased enzyme activity and reduced gene expression [17] [18].

Sulfur availability critically influences progoitrin biosynthesis due to the sulfur-rich nature of glucosinolates [19] [15]. Sulfur deficiency triggers a coordinated response that prioritizes sulfur utilization for primary metabolites over secondary metabolite production. This response is mediated by sulfur deficiency-induced proteins SDI1 and SDI2, which act as negative regulators of glucosinolate biosynthesis [19] [15].

The mechanism of sulfur deficiency response involves direct interaction between SDI1 and the MYB28 transcription factor [19]. Under sulfur-limited conditions, SDI1 accumulates in the nucleus and forms complexes with MYB28, preventing the activation of aliphatic glucosinolate biosynthetic genes [15]. This regulatory mechanism ensures that limited sulfur resources are directed toward essential cellular processes rather than secondary metabolite production [19].

Light conditions and photoperiod also influence progoitrin biosynthesis through effects on circadian regulation and photosynthetic metabolism [20]. Temperature and light cycling modulate the transcription levels of glucosinolate-related genes, leading to stress tolerance responses in plants [21]. The interconnection between metabolism and circadian rhythms optimizes carbon allocation, with specific effects on glucosinolate biosynthetic enzymes that control the conversion pathways [20].

Metabolic Flux Analysis in Glucosinolate Pathways

Metabolic flux analysis provides quantitative insights into the flow of carbon and sulfur through glucosinolate biosynthetic pathways, enabling detailed understanding of progoitrin formation kinetics and metabolic regulation [22] [23]. Current approaches utilize stable isotope labeling techniques, particularly carbon-13 labeling experiments, to trace metabolite transformations and quantify pathway fluxes [24] [25].

Carbon-13 labeling studies using uniformly labeled glucose have revealed the metabolic origins of progoitrin precursors and the relative contributions of different biosynthetic pathways [26]. These investigations demonstrate that progoitrin biosynthesis draws carbon skeletons from central carbon metabolism through methionine biosynthesis pathways [27]. The incorporation of labeled carbon from glucose into progoitrin occurs through established amino acid biosynthetic routes, with methionine serving as the primary carbon donor [26] [27].

Flux balance analysis of plant metabolic models has examined the sensitivity of glucosinolate production to biomass composition and metabolic network structure [28]. These computational approaches predict metabolic fluxes based on stoichiometric constraints and optimization criteria. Studies have shown that fluxes through central carbon metabolism remain robust to changes in biomass composition, although predictions are sensitive to model structure and complexity [28].

The application of metabolic flux analysis to glucosinolate pathways has revealed that secondary metabolite production, including progoitrin biosynthesis, represents a metabolically costly process [29]. Flux balance analysis estimates indicate that glucosinolate production requires significant investment of cellular resources, including carbon skeletons, sulfur atoms, and reducing equivalents [29]. This metabolic cost helps explain the tight regulation of glucosinolate biosynthesis in response to environmental conditions.

Isotopic labeling experiments have provided detailed information about the metabolic pathways contributing to progoitrin biosynthesis [22] [30]. Mass spectrometry analysis of labeled metabolites reveals the atom transitions and stoichiometric relationships within the biosynthetic network. These techniques enable quantitative evaluation of pathway fluxes and identification of rate-limiting steps in progoitrin formation [30].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types